Scientific Field: Chemistry
Application Summary: “S-(4-Cyanobutyl)thioacetate” is used in the field of chemistry, specifically in self-assembly and contact printing.
Scientific Field: Organic & Biomolecular Chemistry
Application Summary: Thioacetates, such as “S-(4-Cyanobutyl)thioacetate”, are interesting starting points for synthesizing other organosulfur compounds.
Methods of Application: A simple, efficient, and fast method to obtain organic thioacetates using water as a solvent has been proposed.
Results or Outcomes: A simple work up allows products to be obtained with excellent yield and acceptable purity.
S-(4-Cyanobutyl)thioacetate is a chemical compound with the molecular formula C₇H₁₁NOS and a molecular weight of 157.23 g/mol. It features a thioacetate functional group, characterized by the presence of a sulfur atom bonded to an acetyl group and a cyanobutyl moiety. This compound is notable for its potential applications in organic synthesis and as a biochemical reagent in proteomics research . The presence of the cyanobutyl group may impart unique reactivity and solubility properties, making it an interesting subject for further study.
S-(4-Cyanobutyl)thioacetate can be synthesized through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
S-(4-Cyanobutyl)thioacetate has potential applications in various fields:
Several compounds share structural similarities with S-(4-Cyanobutyl)thioacetate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
S-Butylthioacetate | Thioester | Simple alkyl chain; widely used in organic synthesis |
S-Phenylthioacetate | Thioester | Aromatic ring; used in various organic reactions |
S-Furfurylthioacetate | Thioester | Contains furan ring; potential bioactivity |
S-(3-Methylbutyl)thioacetate | Thioester | Branched alkane; affects solubility |
S-(4-Cyanobutyl)benzothioate | Benzothioate | Incorporates a benzene ring; different reactivity |
S-(4-Cyanobutyl)thioacetate is unique due to its specific cyanobutyl group, which may affect its solubility and reactivity compared to other thioesters. The presence of the cyano group could also introduce additional functional properties that differentiate it from similar compounds.
S-(4-Cyanobutyl)thioacetate possesses the molecular formula C₇H₁₁NOS [1] [2] [3]. The compound has a molecular weight of 157.23 grams per mole according to multiple authoritative sources [1] [2] [4] [5]. This molecular weight has been consistently reported across various chemical databases and supplier specifications, establishing it as a reliable physicochemical parameter.
The compound is also known by several synonymous names including S-(4-cyanobutyl) ethanethioate, 5-(Acetylsulfanyl)-pentanenitrile, and Thiolacetylpentanenitrile [2] [6] [7]. The Chemical Abstracts Service (CAS) registry number for this compound is 252949-42-1 [1] [2] [8], which serves as its unique identifier in chemical databases worldwide.
S-(4-Cyanobutyl)thioacetate exists as a liquid at room temperature [2] [4] [5]. Multiple sources consistently describe the compound as having a light yellow appearance [6]. This coloration is characteristic of many organosulfur compounds and is attributed to the presence of the sulfur atom within the thioacetate functional group.
The compound maintains its liquid state under standard laboratory conditions, making it suitable for various synthetic applications and analytical procedures. The liquid nature of this compound at ambient temperature facilitates its handling and incorporation into reaction mixtures without requiring special heating or dissolution procedures.
The density of S-(4-Cyanobutyl)thioacetate has been precisely measured at 1.057 grams per milliliter at 25 degrees Celsius [2] [4] [7] [5] [9]. This density value indicates that the compound is slightly denser than water, which is consistent with the presence of sulfur and nitrogen atoms in its molecular structure.
Physical Property | Value | Temperature/Conditions |
---|---|---|
Density | 1.057 g/mL | 25°C |
Refractive Index | 1.487 | 20°C, sodium D-line |
Flash Point | >110°C | Standard conditions |
Additional physical properties include a flash point greater than 110 degrees Celsius (230.0 degrees Fahrenheit) [4] [5], indicating the compound's relative thermal stability under normal handling conditions. The predicted boiling point is reported as 278.8 ± 23.0 degrees Celsius [6] [7], though this value is calculated rather than experimentally determined.
The spectroscopic characteristics of S-(4-Cyanobutyl)thioacetate are determined by its functional groups, particularly the thioacetate moiety and the terminal nitrile group. These structural features give rise to characteristic absorption patterns in infrared spectroscopy and distinctive chemical shifts in nuclear magnetic resonance spectroscopy.
The infrared spectrum of S-(4-Cyanobutyl)thioacetate exhibits characteristic absorption bands corresponding to its functional groups. The nitrile group (C≡N) typically produces a strong, sharp absorption band in the region of 2260-2240 wavenumbers [10]. For aliphatic nitriles such as that present in S-(4-Cyanobutyl)thioacetate, this absorption typically appears around 2252 wavenumbers [11].
The thioacetate carbonyl group (C=O) is expected to exhibit a strong absorption in the region of 1725-1705 wavenumbers, similar to other thioester compounds [12]. Studies on related thioacetate compounds have shown that the carbonyl stretching frequency in thioesters is comparable to that found in ketones, indicating similar force constants for these functional groups [12].
The aliphatic carbon-hydrogen stretching vibrations appear in the typical range of 3000-2850 wavenumbers, with methyl groups showing characteristic absorptions at approximately 1450 and 1375 wavenumbers [10]. The methylene groups in the alkyl chain contribute to absorptions around 1465 wavenumbers.
The proton nuclear magnetic resonance spectrum of S-(4-Cyanobutyl)thioacetate would be expected to show several distinct regions corresponding to different hydrogen environments within the molecule. The acetyl methyl group attached to the carbonyl carbon typically appears as a singlet around 2.3-2.4 parts per million [13] [12].
The methylene protons adjacent to the sulfur atom generally resonate around 2.8-3.0 parts per million, while the methylene groups in the alkyl chain appear in the typical aliphatic region between 1.5-2.5 parts per million [14] [15]. The methylene group adjacent to the nitrile functional group typically shows a characteristic chemical shift around 2.4-2.5 parts per million due to the electron-withdrawing effect of the cyano group.
Mass spectrometric analysis of S-(4-Cyanobutyl)thioacetate would show a molecular ion peak at mass-to-charge ratio 157, corresponding to its molecular weight. Characteristic fragmentation patterns would include loss of the acetyl group (mass 43) and various alkyl chain fragmentations. The presence of both sulfur and nitrogen atoms in the molecule provides distinctive isotope patterns that aid in structural confirmation.
The overall molecular geometry combines rigid and flexible elements. The thioacetate and nitrile groups represent relatively rigid structural components, while the intervening alkyl chain provides conformational flexibility [7]. This combination allows the molecule to adapt its shape in response to intermolecular forces and environmental constraints while maintaining the essential geometric features of its functional groups.
S-(4-Cyanobutyl)thioacetate incorporates multiple functional groups that contribute distinct electronic and chemical properties to the overall molecular behavior [13] [14] [15] [16].
The thioacetate group serves as the primary reactive center, characterized by a nucleophilic sulfur atom and an electrophilic carbonyl carbon [13] [14] [15] [16]. Unlike oxygen-containing esters, thioesters exhibit enhanced reactivity toward nucleophiles due to sulfur's lower electronegativity and larger atomic size [17] [18] [14] [19]. The thioacetate group is readily hydrolyzable under both acidic and basic conditions, yielding the corresponding thiol and acetic acid [13] [15] [16].
The carbon-sulfur bond in the thioacetate moiety is both longer (1.78 Å vs 1.43 Å for C-O) and weaker than corresponding carbon-oxygen bonds [14] [20]. This structural difference contributes to the enhanced reactivity of thioesters compared to oxygen esters and facilitates various deprotection reactions commonly employed in synthetic chemistry [13] [16].
The nitrile functional group imparts strong electron-withdrawing character to the molecule through its highly polarized C≡N triple bond [21] [9] [10] [11] [12]. This group exhibits a high dipole moment and significantly influences the electronic distribution throughout the molecular framework [22] [11]. The nitrile group's linear geometry and sp hybridization create a region of high electron density at the nitrogen atom, making it a potential coordination site for metal centers [21] [23].
The electron-withdrawing nature of the nitrile group affects the reactivity of the thioacetate moiety by reducing electron density in the alkyl chain, potentially influencing the hydrolysis kinetics and other chemical transformations [21] [22]. Additionally, the nitrile group can undergo various transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and reaction with Grignard reagents to form ketones [9] [10].
The four-carbon alkyl chain functions as a flexible spacer unit connecting the thioacetate and nitrile functionalities [7] [8]. This chain consists entirely of methylene groups, providing a hydrophobic character that influences the molecule's solubility and interactions with biological membranes or surfaces [7]. The conformational flexibility of this chain allows the terminal functional groups to adopt various spatial orientations, potentially enabling the molecule to interact with multiple binding sites simultaneously.
Table 2: Functional Group Analysis and Electronic Properties | ||||
---|---|---|---|---|
Functional Group | Electronic Character | Chemical Properties | Key Features | Reference |
Thioacetate (-SAc) | Nucleophilic sulfur, electrophilic carbonyl | Hydrolyzable to thiol and acetic acid | C-S bond longer and weaker than C-O | [13] [14] [15] [16] |
Nitrile (-CN) | Linear, strongly electron-withdrawing | Polar, high dipole moment | Triple bond C≡N, linear geometry | [21] [9] [10] [11] [12] |
Alkyl Chain (-CH₂-) | Hydrophobic, flexible spacer | Conformationally flexible | Four methylene units provide flexibility | [7] [8] |
Methyl Group (-CH₃) | Electron-donating, hydrophobic | Provides steric bulk | Acetyl group enhances solubility | [2] [3] |
The combination of functional groups creates a molecule with distinct regions of varying electronic character. The electron-withdrawing nitrile group creates a partial positive charge on the terminal carbon, while the thioacetate sulfur retains nucleophilic character [21] [22]. This electronic polarization enables the molecule to participate in diverse intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking when appropriate aromatic systems are present.
Comparative analysis of S-(4-Cyanobutyl)thioacetate with related thioacetate compounds reveals distinctive structural features that influence its chemical behavior and potential applications [4] [24] [25] [26] [27] [15].
S-Methyl thioacetate (CH₃COSCH₃) represents the simplest thioacetate ester with a molecular weight of 90.14 g/mol [4] [24] [25]. This compound lacks the extended alkyl chain and terminal functionality present in S-(4-Cyanobutyl)thioacetate, resulting in significantly different physical properties and reactivity patterns. The absence of additional functional groups makes S-methyl thioacetate primarily useful as a simple thiol precursor without the dual functionality exhibited by the cyanobutyl derivative.
S-Ethyl thioacetate (CH₃COSCH₂CH₃) provides an intermediate example with moderate chain extension but no terminal functionality [28] [29] [30]. With a molecular weight of 104.17 g/mol, this compound demonstrates how alkyl chain length affects physical properties such as boiling point and solubility while maintaining the basic thioacetate reactivity.
S-(2-Mercaptoethyl)thioacetate (CH₃COSCH₂CH₂SH) exhibits dual sulfur functionality, containing both thioacetate and free thiol groups within a single molecule [31]. This compound, with a molecular weight of 166.27 g/mol, demonstrates how multiple sulfur-containing functional groups can be incorporated into thioacetate frameworks. However, the terminal thiol group presents different chemical properties compared to the nitrile functionality in S-(4-Cyanobutyl)thioacetate.
Potassium thioacetate (CH₃COSK) serves as a key synthetic precursor for thioacetate ester preparation [26] [27]. This ionic compound with a molecular weight of 114.20 g/mol exhibits excellent water solubility and serves as a nucleophilic reagent for alkylation reactions. The ionic character provides distinctly different solubility and reactivity characteristics compared to the neutral ester forms.
Thioacetic acid (CH₃COSH), the parent compound with a molecular weight of 76.12 g/mol, exhibits enhanced acidity compared to acetic acid with a pKa of approximately 3.4 [15]. This increased acidity reflects the influence of sulfur's larger size and different hybridization compared to oxygen in conventional carboxylic acids.
Table 3: Structural Comparison with Related Thioacetates | |||||
---|---|---|---|---|---|
Compound | Formula | Molecular Weight | Key Structural Difference | Unique Properties | Reference |
S-(4-Cyanobutyl)thioacetate | CH₃COSCH₂CH₂CH₂CH₂CN | 157.23 | Extended chain with terminal nitrile | Dual functionality (thioester + nitrile) | [1] [32] [33] [34] |
S-Methyl thioacetate | CH₃COSCH₃ | 90.14 | Simple methyl substitution | Simplest thioacetate ester | [4] [24] [25] |
S-Ethyl thioacetate | CH₃COSCH₂CH₃ | 104.17 | Ethyl chain extension | Moderate chain length | [28] [29] [30] |
S-(2-Mercaptoethyl)thioacetate | CH₃COSCH₂CH₂SH | 166.27 | Terminal thiol functionality | Bifunctional sulfur compound | [31] |
Potassium thioacetate | CH₃COSK | 114.20 | Ionic form, potassium salt | Water-soluble, synthetic precursor | [26] [27] |
Thioacetic acid | CH₃COSH | 76.12 | Parent acid form | More acidic than acetic acid (pKa ~3.4) | [15] |
S-(4-Cyanobutyl)thioacetate distinguishes itself from related compounds through several key structural characteristics. The extended four-carbon chain provides optimal spacing between functional groups, potentially enabling interactions with multiple binding sites or facilitating specific conformational arrangements [7]. The terminal nitrile group introduces strong electron-withdrawing character that influences the entire molecular electronic structure [21] [22].
The dual functionality combining thioacetate and nitrile groups within a single molecule creates opportunities for orthogonal chemical transformations and applications requiring multiple reactive sites [1] [23]. This combination is particularly valuable in synthetic chemistry where sequential or simultaneous reactions at different functional groups may be desired.
Irritant